molecular formula C9H14N4 B13065105 1-{bicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazol-4-amine

1-{bicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazol-4-amine

Cat. No.: B13065105
M. Wt: 178.23 g/mol
InChI Key: QQWDVJHZQZAUDP-UHFFFAOYSA-N
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Description

1-{Bicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazol-4-amine is a compound that features a unique bicyclic structure combined with a triazole ring. This combination of structural motifs imparts interesting chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-{bicyclo[221]heptan-2-yl}-1H-1,2,3-triazol-4-amine typically involves a multi-step process One common synthetic route starts with the preparation of the bicyclo[221]heptane core, which can be achieved through a Diels-Alder reactionIndustrial production methods may involve optimization of these steps to ensure high yield and purity under scalable conditions .

Chemical Reactions Analysis

1-{Bicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazol-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often facilitated by the presence of a leaving group.

    Common Reagents and Conditions: Typical reagents include azides, alkynes, and copper catalysts for the click reaction. Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used. .

Scientific Research Applications

1-{Bicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-{bicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazol-4-amine exerts its effects is often related to its ability to bind to specific molecular targets. The triazole ring can form strong interactions with metal ions and other electron-deficient species, while the bicyclic structure provides rigidity and spatial orientation. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

1-{Bicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazol-4-amine can be compared to other compounds with similar structures:

Properties

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)triazol-4-amine

InChI

InChI=1S/C9H14N4/c10-9-5-13(12-11-9)8-4-6-1-2-7(8)3-6/h5-8H,1-4,10H2

InChI Key

QQWDVJHZQZAUDP-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2N3C=C(N=N3)N

Origin of Product

United States

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